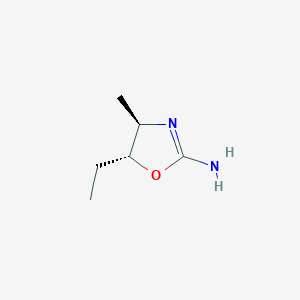![molecular formula C12H19N3O6Pt B12880212 [(1R,2R)-2-azanidylcyclohexyl]azanide;2-[(2-methoxyacetyl)amino]propanedioate;platinum(4+)](/img/structure/B12880212.png)
[(1R,2R)-2-azanidylcyclohexyl]azanide;2-[(2-methoxyacetyl)amino]propanedioate;platinum(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Cyclohexanediamine, platinum complex, (1R-trans)- is a platinum-based compound known for its significant applications in medicinal chemistry, particularly in the treatment of cancer. This compound is a derivative of oxaliplatin and is characterized by its unique chiral properties, which contribute to its effectiveness in various biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Cyclohexanediamine, platinum complex, (1R-trans)- typically involves the reaction of 1,2-cyclohexanediamine with a platinum precursor. One common method includes the use of potassium tetrachloroplatinate(II) in the presence of a suitable solvent such as water or ethanol. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as crystallization and filtration to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Cyclohexanediamine, platinum complex, (1R-trans)- undergoes various chemical reactions, including:
Substitution Reactions: These involve the replacement of ligands around the platinum center with other ligands.
Oxidation and Reduction Reactions: These reactions can alter the oxidation state of the platinum center, affecting the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include halides, amines, and other nucleophiles. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce halogenated platinum complexes, while reactions with amines can yield amine-substituted derivatives .
Applications De Recherche Scientifique
1,2-Cyclohexanediamine, platinum complex, (1R-trans)- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,2-Cyclohexanediamine, platinum complex, (1R-trans)- involves its interaction with DNA. The compound forms covalent bonds with the nitrogen atoms of guanine bases in DNA, leading to the formation of intrastrand and interstrand cross-links. These cross-links disrupt the DNA replication process, ultimately leading to cell death. The compound’s chiral properties enhance its ability to selectively target cancer cells while minimizing damage to healthy cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: Another platinum-based anticancer drug with a similar mechanism of action but different side effect profiles.
Carboplatin: A derivative of cisplatin with reduced nephrotoxicity and ototoxicity.
Uniqueness
1,2-Cyclohexanediamine, platinum complex, (1R-trans)- is unique due to its chiral properties, which enhance its selectivity and effectiveness in targeting cancer cells. This compound also exhibits a different spectrum of activity compared to other platinum-based drugs, making it a valuable addition to the arsenal of anticancer agents .
Propriétés
Formule moléculaire |
C12H19N3O6Pt |
|---|---|
Poids moléculaire |
496.38 g/mol |
Nom IUPAC |
[(1R,2R)-2-azanidylcyclohexyl]azanide;2-[(2-methoxyacetyl)amino]propanedioate;platinum(4+) |
InChI |
InChI=1S/C6H12N2.C6H9NO6.Pt/c7-5-3-1-2-4-6(5)8;1-13-2-3(8)7-4(5(9)10)6(11)12;/h5-8H,1-4H2;4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12);/q-2;;+4/p-2/t5-,6-;;/m1../s1 |
Clé InChI |
IIUQQIYDMRBBNT-BNTLRKBRSA-L |
SMILES isomérique |
COCC(=O)NC(C(=O)[O-])C(=O)[O-].C1CC[C@H]([C@@H](C1)[NH-])[NH-].[Pt+4] |
SMILES canonique |
COCC(=O)NC(C(=O)[O-])C(=O)[O-].C1CCC(C(C1)[NH-])[NH-].[Pt+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



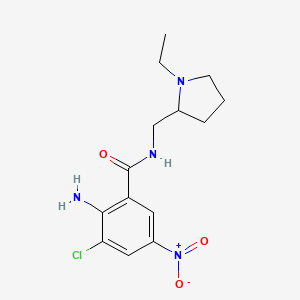
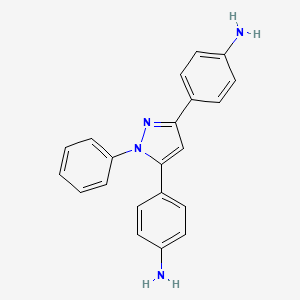
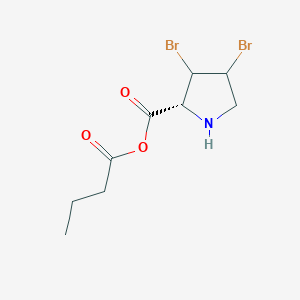
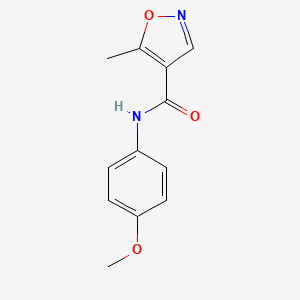
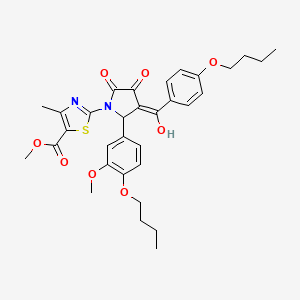



![6-oxaheptacyclo[13.10.2.02,10.04,8.012,26.016,21.023,27]heptacosa-1(25),2,4(8),9,12(26),13,15(27),16,18,20,23-undecaene-5,7,11,22-tetrone](/img/structure/B12880185.png)
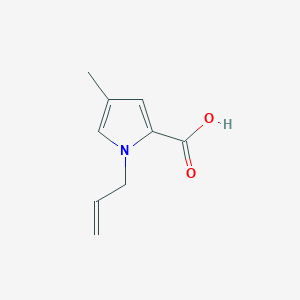
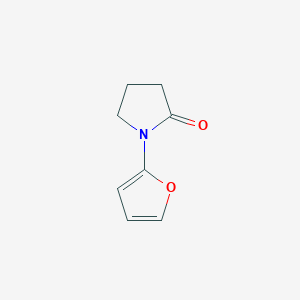
![2,6-Dimethoxy-N-[3-(2-methylbutan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12880202.png)
